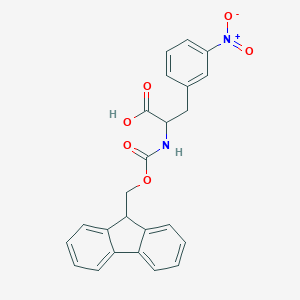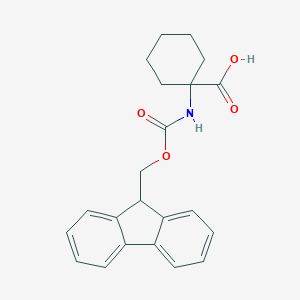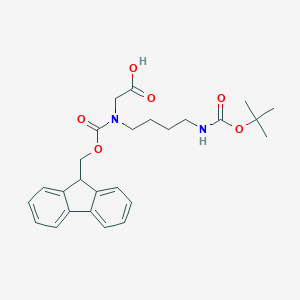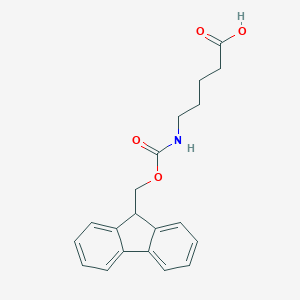
Fmoc-L-3-硝基苯丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-3-Nitrophenylalanine is a compound with the molecular formula C24H20N2O6 . It is also known by other synonyms such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid .
Synthesis Analysis
Fmoc-L-3-Nitrophenylalanine is likely synthesized using Fmoc-based peptide synthesis . This method involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Molecular Structure Analysis
The molecular weight of Fmoc-L-3-Nitrophenylalanine is 432.4 g/mol . Its IUPAC name is (2 S )-2- (9 H -fluoren-9-ylmethoxycarbonylamino)-3- (3-nitrophenyl)propanoic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .
Physical And Chemical Properties Analysis
Fmoc-L-3-Nitrophenylalanine has a molecular weight of 432.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 7 . The exact mass is 432.13213636 g/mol .
科学研究应用
Self-Assembly and Hydrogel Formation
- Application Summary: Fmoc-dipeptides, including those comprising α-methyl-L-phenylalanine, have been studied for their ability to self-assemble and form hydrogel materials in aqueous media . These materials can form supramolecular nanostructures and three-dimensional networks .
- Methods of Application: The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
- Results or Outcomes: The study found that the self-assembly of these Fmoc-dipeptides could lead to the fabrication of various biofunctional materials .
Formulation of Biocompatible Hydrogels
- Application Summary: Short and ultra-short peptides, including Fmoc-FF dipeptide, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications .
- Methods of Application: The behavior of Fmoc-FF dipeptide is currently studied because the final material obtained is deeply dependent on the preparation method .
- Results or Outcomes: Different strategies adopted for the Fmoc-FF HG preparation have shown changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
Solid Phase Peptide Synthesis
- Application Summary: Fmoc-protected amino acids are widely used in solid phase peptide synthesis (SPPS), a method for the production of peptides and proteins . This method is particularly useful when unnatural modifications or site-specific tags are required .
- Methods of Application: In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group . It is a temporary protecting group of the amino function, removed at each step of the synthesis .
- Results or Outcomes: Synthetic peptides produced through SPPS have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
Organic Chemical Synthesis
- Application Summary: Fmoc-protected amino acids, including Fmoc-L-3-Nitrophenylalanine, are used as intermediates in organic chemical synthesis .
- Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized .
- Results or Outcomes: The outcomes of these syntheses are diverse, as they can lead to a wide range of organic compounds .
Formulation of Biocompatible Hydrogels
- Application Summary: Short and ultra-short peptides, including Fmoc-FF dipeptide, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications . Due to its simplicity and capability to gel in physiological conditions, Fmoc-FF dipeptide is one of the most studied peptide hydrogelators .
- Methods of Application: The behavior of Fmoc-FF dipeptide is currently studied because the final material obtained is deeply dependent on the preparation method .
- Results or Outcomes: Different strategies adopted for the Fmoc-FF HG preparation have shown changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
Organic Chemical Synthesis
- Application Summary: Fmoc-protected amino acids, including Fmoc-L-3-Nitrophenylalanine, are used as intermediates in organic chemical synthesis .
- Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized .
- Results or Outcomes: The outcomes of these syntheses are diverse, as they can lead to a wide range of organic compounds .
安全和危害
When handling Fmoc-L-3-Nitrophenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
Research into therapeutic peptides, including Fmoc-modified peptides, is a hot topic in pharmaceutical research . The development of peptide drugs has become one of the most exciting areas of research, with over 80 peptide drugs approved worldwide . The future of Fmoc-L-3-Nitrophenylalanine and similar compounds lies in further exploration of their potential applications in biomedical science.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZJKKIJYRJIN-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-3-Nitrophenylalanine | |
CAS RN |
206060-42-6 |
Source


|
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206060-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














